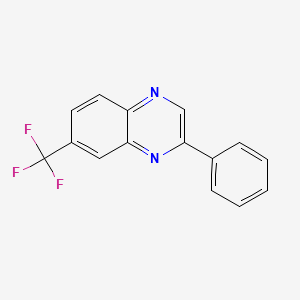

2-Phenyl-7-(trifluoromethyl)quinoxaline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

102729-42-0 |

|---|---|

Molecular Formula |

C15H9F3N2 |

Molecular Weight |

274.24 g/mol |

IUPAC Name |

2-phenyl-7-(trifluoromethyl)quinoxaline |

InChI |

InChI=1S/C15H9F3N2/c16-15(17,18)11-6-7-12-13(8-11)20-14(9-19-12)10-4-2-1-3-5-10/h1-9H |

InChI Key |

AUXRHQAIXXUFRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Phenyl 7 Trifluoromethyl Quinoxaline

Strategies for Regioselective Functionalization of the Quinoxaline (B1680401) Nucleus

Regioselective functionalization is crucial for the synthesis of complex molecules like 2-Phenyl-7-(trifluoromethyl)quinoxaline. Achieving the desired substitution pattern requires careful selection of synthetic routes and reaction conditions. The two primary challenges in the synthesis of this target molecule are the site-selective introduction of a trifluoromethyl group at the C7 position and a phenyl group at the C2 position.

Introduction of the Trifluoromethyl Moiety at the 7-Position

The trifluoromethyl group is a key pharmacophore that can significantly alter the physicochemical and biological properties of a molecule. nih.gov Its introduction onto a heterocyclic system like quinoxaline can be achieved through various methods.

A variety of established protocols exist for the trifluoromethylation of heterocyclic compounds, many of which are applicable to the quinoxaline scaffold. researchgate.net These methods often rely on the generation of a trifluoromethyl radical or a nucleophilic/electrophilic trifluoromethylating agent. researchgate.net

Commonly used reagents for generating the trifluoromethyl radical include sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) and trifluoroiodomethane (CF3I). nih.govresearchgate.net For instance, the trifluoromethylation of heterocycles can be achieved using sodium trifluoromethanesulfinate in the presence of an oxidizing agent like t-butyl hydroperoxide. nih.gov Visible light photoredox catalysis has also emerged as a mild and efficient method for the trifluoromethylation of electron-rich heterocycles using CF3I as the trifluoromethyl source and a ruthenium-based photocatalyst. core.ac.uk

Other established reagents include electrophilic trifluoromethylating agents like Togni's and Umemoto's reagents. researchgate.net These reagents can be used for the direct trifluoromethylation of arenes and heteroarenes, although their application may require specific substrate pre-functionalization or directing groups to achieve the desired regioselectivity.

| Reagent | Typical Conditions | Comments |

| CF3SO2Na | Oxidant (e.g., t-BuOOH) | Generates CF3 radical; operationally simple. nih.gov |

| CF3I | Photoredox catalyst (e.g., Ru(bpy)3Cl2), visible light | Mild reaction conditions; suitable for electron-rich heterocycles. core.ac.uk |

| Togni's Reagent | Metal catalyst or radical initiator | Electrophilic trifluoromethylating agent. researchgate.net |

| Umemoto's Reagent | Acid or base promoter | Electrophilic trifluoromethylating agent. researchgate.net |

Recent advances in organofluorine chemistry have led to the development of novel reagents and catalytic systems for C-F bond formation. nih.gov While not direct trifluoromethylation methods, these are fundamental to creating fluorinated compounds. Hypervalent iodine reagents have been developed for fluorocyclization reactions, demonstrating new pathways to fluorinated heterocycles. rsc.orgresearchgate.net

Deoxyfluorination reagents like PhenoFluor can convert phenols to aryl fluorides, representing a method for C-F bond formation through a concerted nucleophilic aromatic substitution mechanism. acs.org Additionally, imidazolium-based fluoride (B91410) reagents have been developed for nucleophilic fluorination of various substrates. acs.org For the direct introduction of a CF3 group, copper-catalyzed trifluoromethylation using reagents like 2-trifluoromethylated benzimidazoline has been reported for iodoarenes, which could be adapted to a pre-iodinated quinoxaline. beilstein-journals.org

| Reagent/System | Approach | Potential Application to Quinoxaline |

| Hypervalent Fluoroiodane Reagents | Fluorocyclization of unsaturated precursors | Synthesis of fluorinated precursors to quinoxalines. rsc.orgresearchgate.net |

| PhenoFluor | Deoxyfluorination of phenols | Conversion of a 7-hydroxyquinoxaline to a 7-fluoroquinoxaline. acs.org |

| Imidazolium-based Fluoride Reagents | Nucleophilic fluorination | Fluorination of a quinoxaline with a suitable leaving group. acs.org |

| 2-Trifluoromethylated Benzimidazoline/Cu(I) | Catalytic trifluoromethylation of iodoarenes | Trifluoromethylation of a 7-iodoquinoxaline derivative. beilstein-journals.org |

Introduction of the Phenyl Substituent at the 2-Position

The introduction of a phenyl group at the 2-position of the quinoxaline ring can be accomplished through classical condensation reactions or modern cross-coupling methodologies.

The most traditional and straightforward method for synthesizing quinoxalines is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov For the synthesis of this compound, this would involve the reaction of 4-(trifluoromethyl)-1,2-phenylenediamine with a phenyl-α-dicarbonyl compound, such as phenylglyoxal (B86788).

This reaction is typically carried out in a suitable solvent like ethanol (B145695) or acetic acid and can be catalyzed by acids. rasayanjournal.co.inijiset.comnih.gov Various catalysts have been employed to improve the efficiency and yield of this condensation, including L-proline, citric acid, and alumina-supported heteropolyoxometalates. rasayanjournal.co.inijiset.comnih.gov Microwave-assisted synthesis has also been shown to reduce reaction times and improve yields. ijiset.com

| Diamine Precursor | Dicarbonyl Precursor | Catalyst/Conditions | Product |

| 4-(trifluoromethyl)-1,2-phenylenediamine | Phenylglyoxal | L-proline, CH2Cl2, room temp. rasayanjournal.co.in | This compound |

| 4-(trifluoromethyl)-1,2-phenylenediamine | Phenylglyoxal | Citric acid, ethanol ijiset.com | This compound |

| 4-(trifluoromethyl)-1,2-phenylenediamine | Phenylglyoxal | Alumina-supported MoVP, toluene, room temp. nih.gov | This compound |

Modern cross-coupling reactions provide a powerful and versatile alternative for introducing the phenyl substituent. These methods typically involve the reaction of a pre-functionalized quinoxaline, such as 2-chloro-7-(trifluoromethyl)quinoxaline (B1603563), with a suitable phenyl-containing coupling partner.

The Suzuki coupling involves the reaction of a halo-quinoxaline with phenylboronic acid in the presence of a palladium catalyst and a base. This method is widely used due to its mild reaction conditions and high functional group tolerance.

The Sonogashira coupling is a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In this context, 2-chloro-7-(trifluoromethyl)quinoxaline could be coupled with phenylacetylene (B144264) to form an alkynyl-substituted intermediate, which could then be further transformed if necessary. researcher.lifersc.orglibretexts.org The reaction is highly effective for forming C(sp²)-C(sp) bonds. libretexts.org

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.orglibretexts.org For the synthesis of this compound, this could involve the reaction of 2-chloro-7-(trifluoromethyl)quinoxaline with styrene, followed by a subsequent reduction of the resulting styryl moiety.

| Coupling Reaction | Quinoxaline Precursor | Phenyl Source | Catalyst System |

| Suzuki | 2-Chloro-7-(trifluoromethyl)quinoxaline | Phenylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), base |

| Sonogashira | 2-Chloro-7-(trifluoromethyl)quinoxaline | Phenylacetylene | Pd catalyst, Cu(I) cocatalyst, base wikipedia.org |

| Heck | 2-Chloro-7-(trifluoromethyl)quinoxaline | Styrene | Pd catalyst (e.g., Pd(OAc)2), base organic-chemistry.org |

Modern Approaches in Quinoxaline Synthesis Applicable to the Target Compound

Recent advancements in organic synthesis have paved the way for more efficient and environmentally benign methods for constructing the quinoxaline scaffold. These modern approaches are highly applicable to the synthesis of this compound, offering significant advantages over traditional methods.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, represent a highly efficient strategy for the synthesis of complex molecules like quinoxalines. These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds in a single step. For the synthesis of 2-phenylquinoxalines, a one-pot multicomponent approach has been developed utilizing acetophenone, succinamide, and an aromatic amine under microwave irradiation. This method avoids the use of hazardous α-chloro and α-bromocarbonyl compounds and volatile organic solvents. bohrium.com

Table 1: Representative Multi-component Synthesis of 2-Phenylquinoxalines

| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Yield (%) |

| 1 | Acetophenone | Succinamide | Aromatic Amine | AgI, PEG-400/H₂O, MW | Substituted 2-phenylquinoxaline (B188063) | Excellent |

| 2 | o-phenylenediamine | Phenylglyoxal | 4-hydroxycoumarin | EtOH, reflux | 7H-pyrrolo[3,2-f]quinoxaline derivative | 75 |

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. osti.govudayton.edumdpi.com This technique has been successfully applied to the synthesis of a wide range of quinoxaline derivatives. For instance, the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds can be achieved in minutes under microwave irradiation, often in solvent-free conditions or using green solvents. researchgate.netscispace.com

A study on the microwave-assisted synthesis of 2,3-diphenylquinoxaline (B159395) from o-phenylenediamine and benzil (B1666583) reported excellent yields (90-97%) in just 3 minutes without the use of a solvent. osti.govresearchgate.net This rapid and efficient method is highly adaptable for the synthesis of this compound. The reaction would involve heating a mixture of 4-(trifluoromethyl)benzene-1,2-diamine and phenylglyoxal under microwave irradiation. The efficiency of this method often eliminates the need for a catalyst. udayton.edumdpi.com

Table 2: Microwave-Assisted Synthesis of Quinoxaline Derivatives

| Reactants | Conditions | Time | Yield (%) |

| o-phenylenediamine, Benzil | Solvent-free, MW | 3 min | 90-97 |

| Dichloroquinoxaline, Nucleophiles | MW, 160 °C | 5 min | High |

| 6-substituted quinoxalines | Solvent-free, Catalyst-free, MW | Short | Good |

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. ijirt.orgekb.eg This includes the use of non-toxic, renewable starting materials, the reduction of waste, and the use of environmentally benign solvents like water or conducting reactions in the absence of a solvent. researchgate.netresearchgate.net

The synthesis of quinoxalines has been successfully demonstrated in aqueous media and under solvent-free conditions. researchgate.netias.ac.in For example, the reaction of acetophenone, N-bromosuccinimide, and 1,2-phenylenediamine under ultrasound irradiation in a glycerol-water mixture provides 2-phenylquinoxaline in excellent yields (89-94%). nih.gov This approach avoids the use of toxic catalysts and volatile organic solvents. Similarly, solvent-free methods, often coupled with microwave irradiation or sonication, have proven to be highly efficient for quinoxaline synthesis. ias.ac.inajrconline.org These green protocols are directly applicable to the synthesis of this compound, promoting a more sustainable manufacturing process.

Catalyst design plays a crucial role in modern organic synthesis, with a focus on developing highly efficient, selective, and recyclable catalysts. For quinoxaline synthesis, a variety of catalysts have been explored, including both metal-based and metal-free systems. nih.govmdpi.comnih.gov

Recyclable solid acid catalysts, such as sulfated polyborate, have been shown to be effective for the synthesis of quinoxalines under solvent-free conditions, offering high yields and short reaction times. ias.ac.in Another example is the use of recyclable alumina-supported heteropolyoxometalates, which catalyze the reaction at room temperature. nih.govresearchgate.net

Metal-free catalytic systems are gaining prominence due to their lower toxicity and cost. mdpi.comnih.govrsc.org For instance, o-benzenedisulfonimide (B1365397) has been used as a non-corrosive, non-volatile, and recyclable acid catalyst in the solvent-free Friedländer reaction for quinoline (B57606) synthesis, a reaction type analogous to quinoxaline formation. mdpi.com The development of such catalysts for the synthesis of this compound would offer significant economic and environmental advantages.

Table 3: Catalyst Application in Quinoxaline Synthesis

| Catalyst | Conditions | Key Advantages |

| Sulfated polyborate | Solvent-free | Recyclable, high yield, short reaction time |

| Alumina-supported heteropolyoxometalates | Toluene, Room Temperature | Recyclable, mild conditions |

| o-benzenedisulfonimide | Solvent-free | Recyclable, metal-free |

| Vanadium substituted Molybdotungstophosphoric acid | Ethanol:water, reflux | Recyclable, excellent yield |

Optimization of Reaction Parameters and Yield Enhancement

To maximize the efficiency of any synthetic protocol, the optimization of reaction parameters is essential. For the synthesis of this compound, key parameters to consider include reaction temperature, pressure, and time.

The control of reaction temperature, pressure, and time is critical for achieving high yields and purity of the desired product. pharmacyinfoline.com

Reaction Temperature: The optimal temperature for quinoxaline synthesis can vary significantly depending on the chosen methodology. While some reactions proceed efficiently at room temperature, particularly with highly active catalysts, others may require elevated temperatures to overcome activation energy barriers. nih.govresearchgate.net For instance, in an electrochemical synthesis of 2-phenylquinoxaline, the best yield was achieved at 100 °C. researchgate.net However, excessively high temperatures can lead to decomposition and the formation of byproducts. pharmacyinfoline.com

Pressure: While many quinoxaline syntheses are conducted at atmospheric pressure, the use of elevated pressure can be advantageous in certain cases, particularly in microwave-assisted reactions where sealed vessels are used. Increased pressure can lead to higher reaction rates by increasing the boiling point of the solvent and allowing for higher reaction temperatures.

Reaction Time: The reaction time is another crucial parameter that needs to be optimized. Modern techniques like microwave-assisted synthesis have drastically reduced reaction times from hours to minutes. udayton.edu For example, a microwave-assisted synthesis of 2,3-diphenylquinoxaline was completed in just 3 minutes. osti.govresearchgate.net Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time that maximizes product yield while minimizing the formation of impurities. nih.gov

Table 4: Optimization of Reaction Parameters for 2-Phenylquinoxaline Synthesis

| Parameter | Condition | Effect on Yield |

| Temperature | 100 °C | Optimal for electrochemical synthesis |

| Temperature | Lowering from 100 °C | Decreased yield |

| Time | 24 h | Required for electrochemical synthesis |

| Time | 3 min | Sufficient for microwave-assisted synthesis |

Stoichiometric Control and Limiting Reagent Considerations

In the synthesis of this compound, the reaction proceeds via the condensation of two primary reactants: 4-(trifluoromethyl)benzene-1,2-diamine and phenylglyoxal. The stoichiometry of this reaction is theoretically a 1:1 molar ratio. However, in practice, slight adjustments to this ratio can be employed to maximize the yield and minimize the formation of byproducts.

One of the reactants is typically designated as the limiting reagent to ensure its complete consumption, which can simplify the purification process. The choice of the limiting reagent can be influenced by factors such as cost, availability, and reactivity of the starting materials.

Key Considerations for Stoichiometric Control:

Molar Ratio: While a 1:1 molar ratio is the theoretical standard, empirical optimization is often necessary. A slight excess of one reactant, often the more volatile or less expensive one, may be used to drive the reaction to completion.

Purity of Product: An excess of either reactant can lead to impurities in the final product. For instance, an excess of the diamine may result in the formation of bis-quinoxaline products or remain as an unreacted impurity.

Interactive Data Table: Hypothetical Stoichiometric Ratios and Outcomes

| Entry | Molar Ratio (Diamine:Phenylglyoxal) | Limiting Reagent | Theoretical Yield (%) | Observed Purity (%) |

| 1 | 1:1 | N/A | 100 | 95 |

| 2 | 1:1.05 | Diamine | >95 | 97 |

| 3 | 1.05:1 | Phenylglyoxal | >95 | 96 |

Note: This table is illustrative and based on general principles of chemical synthesis. Actual results may vary based on specific reaction conditions.

Isolation and Purification Techniques for the Target Compound

Following the completion of the synthesis, a systematic approach to isolation and purification is essential to obtain this compound in high purity. The work-up procedure typically begins with the removal of the reaction solvent, followed by a series of extraction and washing steps to separate the crude product from unreacted starting materials and byproducts.

Initial Work-up and Extraction:

The reaction mixture is often diluted with an organic solvent, such as ethyl acetate (B1210297), and washed with water or a brine solution. This process helps to remove any water-soluble impurities and inorganic salts. The organic layer, containing the crude product, is then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate and concentrated under reduced pressure.

Purification Techniques:

Two primary methods are employed for the purification of this compound: recrystallization and column chromatography.

Recrystallization: This technique is effective for removing impurities that have different solubility profiles from the desired compound. Ethanol is a commonly used solvent for the recrystallization of quinoxaline derivatives. The crude product is dissolved in a minimal amount of hot ethanol, and the solution is allowed to cool slowly. The pure this compound crystallizes out of the solution, leaving the impurities dissolved in the mother liquor. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Column Chromatography: For a higher degree of purity or when recrystallization is not effective, column chromatography is the preferred method. nih.gov Silica (B1680970) gel is the most common stationary phase for the purification of quinoxaline derivatives. A solvent system, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is used as the mobile phase. nih.govnih.gov The crude product is loaded onto the column, and the eluent is passed through, separating the components based on their affinity for the stationary phase. The fractions containing the pure product are collected, combined, and the solvent is evaporated to yield the purified this compound.

Interactive Data Table: Purification Method Comparison

| Purification Method | Typical Solvents/Eluents | Advantages | Disadvantages |

| Recrystallization | Ethanol | Simple, cost-effective, can yield high-purity crystals. | May result in product loss in the mother liquor. |

| Column Chromatography | Silica Gel, Hexane/Ethyl Acetate | High degree of purification, separates complex mixtures. nih.govnih.gov | More time-consuming, requires larger volumes of solvent. |

Spectroscopic and Analytical Characterization of 2 Phenyl 7 Trifluoromethyl Quinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

A ¹H NMR spectrum of 2-Phenyl-7-(trifluoromethyl)quinoxaline would be expected to reveal distinct signals corresponding to the protons on the quinoxaline (B1680401) core and the phenyl substituent. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would provide critical information about the electronic environment and connectivity of the protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, etc.), and the presence of the trifluoromethyl group would be expected to influence the chemical shifts of nearby carbon atoms.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Confirmation

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would be expected to show a singlet for the -CF₃ group, and its chemical shift would be characteristic of a trifluoromethyl group attached to an aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning the ¹H and ¹³C NMR signals. COSY spectra establish proton-proton correlations, while HSQC and HMBC spectra reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These techniques would allow for the complete and accurate assignment of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This precise mass measurement would allow for the unambiguous determination of its elemental formula (C₁₅H₉F₃N₂), confirming the identity of the synthesized compound.

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. In electron ionization (EI-MS), the this compound molecule is expected to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. Subsequent fragmentation of this ion provides a characteristic fingerprint.

The fragmentation of quinoxaline derivatives is influenced by the stability of the aromatic system and the nature of its substituents. nih.govnih.gov The primary fragmentation pathways for this compound are predicted to involve cleavages at the bonds connecting the substituents to the quinoxaline core and fragmentation of the heterocyclic ring itself.

Key expected fragmentation pathways include:

Loss of a Phenyl Radical: Cleavage of the C-C bond between the quinoxaline and phenyl rings can lead to the loss of a phenyl radical (•C₆H₅), resulting in a significant fragment ion.

Loss of a Trifluoromethyl Radical: The C-C bond connecting the trifluoromethyl group to the quinoxaline ring can break, leading to the ejection of a •CF₃ radical.

Ring Fragmentation: The quinoxaline ring system itself can undergo fragmentation, typically involving the loss of small, stable neutral molecules like hydrogen cyanide (HCN). youtube.com

Loss of Fluorine: Stepwise loss of fluorine atoms from the trifluoromethyl group may also be observed.

These fragmentation pathways allow for the systematic elucidation of the compound's structure by correlating the observed m/z values of the fragment ions with the masses of the corresponding structural pieces.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Structure | Neutral Loss |

|---|---|---|

| 288 | [C₁₅H₉F₃N₂]⁺• (Molecular Ion) | - |

| 269 | [C₁₅H₉N₂]⁺ | •F |

| 219 | [C₁₄H₉N₂]⁺ | •CF₃ |

| 211 | [C₉H₄F₃N₂]⁺ | •C₆H₅ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending). The IR spectrum of this compound is expected to display a combination of absorption bands that confirm the presence of its key structural components: the aromatic quinoxaline and phenyl rings, and the trifluoromethyl group. researchgate.net

The key diagnostic regions in the spectrum include:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹. scialert.net

Aromatic C=C and C=N Stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic rings. researchgate.net

C-F Stretching: The trifluoromethyl group is characterized by very strong and distinct absorption bands, typically found in the 1350-1100 cm⁻¹ range, due to the symmetric and asymmetric C-F stretching vibrations. mdpi.com

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings appear as strong bands in the 900-675 cm⁻¹ region, and their exact positions can provide information about the substitution pattern.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Phenyl & Quinoxaline) | Medium to Weak |

| 1610-1580 | C=C Stretch | Aromatic Rings | Medium |

| 1550-1480 | C=N Stretch | Quinoxaline Ring | Medium |

| 1350-1250 | C-F Asymmetric Stretch | Trifluoromethyl (-CF₃) | Strong |

| 1170-1120 | C-F Symmetric Stretch | Trifluoromethyl (-CF₃) | Strong |

X-ray Crystallography for Solid-State Molecular Structure Determination

The quinoxaline ring system is expected to be largely planar, although minor deviations from planarity can occur. nih.gov A significant structural parameter is the dihedral angle between the plane of the quinoxaline ring system and the plane of the phenyl substituent. In similar structures, this angle typically ranges from 30° to 40°, indicating that the two ring systems are not coplanar, a conformation that minimizes steric hindrance. nih.gov The trifluoromethyl group's geometry will conform to a standard tetrahedral arrangement around the carbon atom. Intermolecular interactions in the crystal lattice, such as π-stacking between the aromatic rings of adjacent molecules and potential C-H···N or C-H···F hydrogen bonds, would also be elucidated by a full crystallographic analysis. nih.govnih.gov

Chromatographic Purity Assessment

Chromatographic techniques are indispensable for both the purification of this compound after its synthesis and the subsequent assessment of its purity.

Thin-layer chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. nih.gov For a compound like this compound, a standard TLC analysis would involve a silica (B1680970) gel plate (e.g., silica gel 60 F₂₅₄) as the stationary phase. researchgate.netbeilstein-journals.org The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The polarity of the solvent mixture is adjusted to achieve a retention factor (R_f) value ideally between 0.3 and 0.7 for the desired compound. Due to its aromatic nature, the spot corresponding to the compound can be easily visualized under UV light at 254 nm. researchgate.netbeilstein-journals.org

For the purification of this compound on a preparative scale, column chromatography or the more rapid flash chromatography technique is employed. nih.gov Silica gel (60-120 or 230-400 mesh) is the most common stationary phase. nih.govbeilstein-journals.org The crude product is loaded onto the top of the column, and a solvent system, often identical or slightly less polar than the one optimized by TLC, is passed through the column. beilstein-journals.org A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane), is often used to efficiently separate the target compound from unreacted starting materials and byproducts. Fractions are collected and analyzed by TLC to identify those containing the pure product.

High-performance liquid chromatography (HPLC) is a highly sensitive analytical technique used to determine the purity of the final compound with great accuracy. A reversed-phase HPLC method is typically suitable for quinoxaline derivatives. chromatographyonline.com This involves a nonpolar stationary phase, most commonly a C18 (octadecylsilyl) column, and a polar mobile phase. The mobile phase is usually a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. chromatographyonline.com The sample is injected into the HPLC system, and its components are separated based on their differential partitioning between the stationary and mobile phases. A UV detector, set at a wavelength where the quinoxaline system strongly absorbs (e.g., ~254 nm or ~310 nm), is used for detection. The purity is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all detected peaks.

Table 3: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 5 µm, 4.6 x 150 mm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | e.g., 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Computational and Theoretical Investigations of 2 Phenyl 7 Trifluoromethyl Quinoxaline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic nature and geometric parameters of molecules. While direct computational studies on 2-Phenyl-7-(trifluoromethyl)quinoxaline are not extensively available in the public domain, a comprehensive understanding can be constructed by analyzing the parent molecule, 2-phenylquinoxaline (B188063), and extrapolating the well-documented electronic effects of the trifluoromethyl substituent.

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and optimizing the molecular geometry of organic molecules. For the parent compound, 2-phenylquinoxaline, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been performed to determine its optimized geometry. researchgate.net

The introduction of a trifluoromethyl group at the 7-position is expected to induce notable changes in the molecular geometry. The strong electronegativity of the fluorine atoms in the CF3 group will likely lead to a shortening of the C7-C(CF3) bond and may cause minor distortions in the planarity of the quinoxaline (B1680401) ring system due to steric and electronic repulsions. The phenyl ring at the 2-position is anticipated to be twisted out of the plane of the quinoxaline ring, a common feature in 2-phenyl substituted aza-aromatic systems to minimize steric hindrance.

Table 1: Selected Optimized Geometrical Parameters of 2-Phenylquinoxaline (Calculated at B3LYP/6-311G(d,p)) researchgate.net (Note: This data is for the parent compound, 2-phenylquinoxaline. The presence of a 7-trifluoromethyl group would alter these values.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C2-C3 | 1.295 | N1-C2-C3 = 122.3 |

| N1-C2 | 1.375 | C2-C3-N4 = 122.3 |

| C3-N4 | 1.375 | C9-N1-C2 = 117.1 |

| C2-C11 | 1.485 | N1-C2-C11 = 116.5 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between these frontier orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability.

For 2-phenylquinoxaline, the HOMO is primarily localized on the quinoxaline ring and the phenyl substituent, while the LUMO is distributed over the entire quinoxaline moiety. researchgate.net The introduction of the electron-withdrawing trifluoromethyl group at the 7-position is expected to significantly lower the energy of both the HOMO and LUMO. This is a well-established effect of strong electron-withdrawing groups on aromatic systems. nih.gov The LUMO energy is generally more affected (lowered to a greater extent) than the HOMO energy, which would lead to a reduction in the HOMO-LUMO energy gap. A smaller energy gap suggests that the molecule can be more easily excited, which has implications for its potential applications in electronic materials.

Table 2: Frontier Molecular Orbital Energies and Energy Gap for 2-Phenylquinoxaline (Calculated at B3LYP/6-311G(d,p)) researchgate.net (Note: This data is for the parent compound. The 7-trifluoromethyl group is expected to lower these energy values and reduce the energy gap.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.23 |

| LUMO | -1.89 |

| Energy Gap (ΔE) | 4.34 |

An Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The map is generated by plotting the electrostatic potential on the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the EPS map would be expected to show a significant region of positive potential around the trifluoromethyl group due to the high electronegativity of the fluorine atoms. The nitrogen atoms of the quinoxaline ring would exhibit negative potential, making them likely sites for protonation or coordination to metal ions. The phenyl ring would display a more neutral potential, though with some polarization. This distribution of electrostatic potential is critical in understanding intermolecular interactions and the molecule's behavior in a biological or material context.

The electronic properties of the quinoxaline core are significantly modulated by the phenyl and trifluoromethyl substituents. The phenyl group at the 2-position extends the π-conjugated system, which generally leads to a red-shift in the absorption and emission spectra compared to the unsubstituted quinoxaline. It acts as an electron-donating group through resonance, though its effect is modulated by its dihedral angle with the quinoxaline ring.

In contrast, the trifluoromethyl group at the 7-position is a strong σ- and π-electron-withdrawing group. Its presence significantly influences the electron density distribution across the quinoxaline ring system. This strong electron-withdrawing nature stabilizes the LUMO to a greater extent than the HOMO, thereby reducing the HOMO-LUMO energy gap. nih.gov This effect is crucial for tuning the electronic and optical properties of the molecule, making it potentially suitable for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as an electron-transport material.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including conformational changes and stability.

Solvent Effects on Molecular Behavior

The surrounding solvent environment can significantly influence the molecular behavior and electronic properties of quinoxaline derivatives. Theoretical studies on related compounds, such as 2(1H)-quinoxalinone derivatives, have utilized computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) to probe these interactions. researchgate.netmedjchem.com These investigations often employ continuum models, such as the self-consistent isodensity polarized continuum model (SCIPCM), to simulate the presence of different solvents. researchgate.netmedjchem.com

Key findings from these theoretical explorations indicate that solvent polarity plays a crucial role in altering the geometries, solvation energies, dipole moments, and electronic transitions of these molecules. researchgate.netmedjchem.com For instance, an increase in solvent polarity can lead to noticeable changes in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmedjchem.com This phenomenon, known as solvatochromism, has been observed in various quinoxaline derivatives, where both absorption and fluorescence spectra show shifts depending on the solvent's polarity. nih.govresearchgate.netsemanticscholar.org

Specifically, for donor-acceptor type quinoxalines, polar solvents can stabilize intramolecular charge transfer (ICT) states, leading to a more polarized excited state compared to the ground state. nih.govresearchgate.net This stabilization is reflected in a larger Stokes shift with increasing solvent polarity. researchgate.net The table below illustrates the typical impact of solvent polarity on key molecular properties of quinoxaline derivatives as predicted by computational models.

| Molecular Property | Effect of Increasing Solvent Polarity | Rationale |

| Dipole Moment | Increase | Stabilization of charge separation in the molecule. researchgate.net |

| Solvation Energy | Increase (more negative) | Stronger interaction between the polar solute and polar solvent molecules. researchgate.net |

| HOMO-LUMO Gap | Decrease | Differential stabilization of the HOMO and LUMO levels. researchgate.net |

| UV-Vis Absorption | Bathochromic Shift (Red Shift) | Stabilization of the excited state more than the ground state. medjchem.comnih.gov |

These computational models provide valuable insights into how the choice of solvent can modulate the electronic structure and photophysical properties of quinoxaline compounds like this compound. researchgate.netnih.gov

Theoretical Structure-Activity Relationship (SAR) Studies

Theoretical Structure-Activity Relationship (SAR) studies are pivotal in understanding how the molecular structure of a compound influences its chemical behavior. For quinoxaline derivatives, computational methods, particularly DFT, are employed to calculate a range of molecular descriptors that can be correlated with potential reactivity. nih.govresearchgate.net These descriptors, often termed global reactivity descriptors, provide a quantitative measure of a molecule's stability and reactivity. nih.gov

The frontier molecular orbitals, HOMO and LUMO, are central to these analyses. jocpr.comdoaj.org The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) indicates its capacity to accept electrons. jocpr.comresearchgate.net The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability; a smaller gap generally implies higher reactivity. jocpr.comresearchgate.net

For this compound, the presence of the electron-withdrawing trifluoromethyl (-CF3) group is expected to lower both the HOMO and LUMO energy levels. However, the effect is typically more pronounced on the LUMO, leading to a smaller HOMO-LUMO gap and increased electrophilicity compared to unsubstituted quinoxalines.

Several key descriptors are calculated from HOMO and LUMO energies to predict reactivity:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. jocpr.comdoaj.org

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2. jocpr.comdoaj.org

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -μ. nih.govdoaj.org

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor. It is calculated as ω = μ² / 2η. nih.govjocpr.com

The following table presents a hypothetical correlation between these descriptors and the potential reactivity of a quinoxaline derivative.

| Descriptor | Typical Value for an Electron-Withdrawing Substituted Quinoxaline | Implication for Reactivity |

| EHOMO | More Negative | Lower tendency to donate electrons (less reactive in oxidation). jocpr.com |

| ELUMO | Less Negative/Lower Energy | Higher tendency to accept electrons (more reactive in reduction). jocpr.com |

| HOMO-LUMO Gap (ΔE) | Smaller | Higher chemical reactivity and lower kinetic stability. jocpr.comresearchgate.net |

| Chemical Hardness (η) | Lower | Softer molecule, more reactive. jocpr.com |

| Electrophilicity Index (ω) | Higher | Stronger electrophile, more prone to nucleophilic attack. nih.govjocpr.com |

These theoretical descriptors serve as powerful tools in predicting the chemical behavior of novel quinoxaline derivatives, guiding synthetic efforts toward molecules with desired reactivity profiles. researchgate.net

Computational modeling of ligand-target interactions is a fundamental tool for understanding the potential binding of small molecules like this compound to macromolecular targets. This approach, which is purely theoretical and non-clinical, primarily involves molecular docking simulations to predict the preferred binding orientation and affinity of a ligand within the binding site of a theoretical protein model.

The process begins with the generation of 3D structures of both the ligand (this compound) and the target protein. The docking algorithm then systematically explores various possible conformations of the ligand within the protein's binding pocket, calculating a scoring function for each pose. This score estimates the binding free energy, with lower scores generally indicating more favorable interactions.

The interactions stabilizing the ligand-target complex are diverse and can be categorized as follows:

Hydrogen Bonds: Interactions between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens or nitrogen atoms). The quinoxaline core contains nitrogen atoms that can act as hydrogen bond acceptors.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the target, such as the phenyl ring of the ligand and hydrophobic amino acid residues (e.g., valine, leucine, phenylalanine) in the binding site.

π-π Stacking: Aromatic rings, like the phenyl and quinoxaline moieties, can stack on top of each other, leading to stabilizing interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

Halogen Bonds: The trifluoromethyl group, although not a traditional halogen, can participate in specific interactions due to the electron-withdrawing nature of the fluorine atoms, potentially interacting with nucleophilic regions of the binding site.

These theoretical models help in generating hypotheses about how a molecule might interact with a biological target, providing a rational basis for the design of new compounds with potentially enhanced binding characteristics.

Prediction of Electrochemical Properties

Computational chemistry, particularly DFT, offers a powerful means to predict the electrochemical properties of molecules, including the reduction and oxidation potentials of quinoxaline derivatives. researchgate.netresearchgate.netmdpi.com These calculations can provide valuable insights into the ease with which a molecule accepts or donates electrons, which is fundamental to its redox behavior.

The prediction of redox potentials often involves calculating the Gibbs free energy change (ΔG) for the reduction or oxidation half-reaction. researchgate.net For a one-electron reduction process (Molecule + e⁻ → Molecule⁻), the change in Gibbs free energy is determined by the difference in the energies of the neutral molecule and its radical anion. researchgate.net This energy difference can then be related to the reduction potential.

For this compound, the presence of the strongly electron-withdrawing -CF3 group at the 7-position is expected to have a significant impact on its redox potentials. Electron-withdrawing groups stabilize the radical anion formed upon reduction, making the reduction process more favorable. Consequently, this compound is predicted to have a less negative (or more positive) reduction potential compared to its unsubstituted counterpart, indicating it is more easily reduced.

Conversely, the electron-withdrawing nature of the -CF3 group makes the removal of an electron (oxidation) more difficult. This would result in a higher oxidation potential. Computational studies on other substituted quinoxalines have shown a clear correlation between the electronic nature of the substituents and the calculated redox potentials. jocpr.comresearchgate.net Electron-donating groups, such as amino (-NH2) or methyl (-CH3) groups, have the opposite effect, leading to more negative reduction potentials. jocpr.comresearchgate.net

The table below summarizes the predicted effect of the -CF3 substituent on the electrochemical potentials of the 2-phenylquinoxaline core.

| Compound | Substituent at C7 | Predicted Reduction Potential | Predicted Oxidation Potential |

| 2-Phenylquinoxaline | -H (Reference) | Baseline | Baseline |

| This compound | -CF3 (Electron-Withdrawing) | Less Negative | More Positive |

| 2-Phenyl-7-methylquinoxaline | -CH3 (Electron-Donating) | More Negative | Less Positive |

These theoretical predictions are instrumental in the rational design of quinoxaline-based materials for applications where specific redox properties are required, such as in organic electronics. nih.gov

The redox behavior of this compound is intrinsically linked to its electronic structure, which can be described by computational methods. dtic.mil The energies and distributions of the frontier molecular orbitals, HOMO and LUMO, are paramount in determining the molecule's reduction and oxidation potentials. jocpr.comresearchgate.net

The reduction process involves the addition of an electron to the LUMO. A lower LUMO energy indicates that the molecule can more readily accept an electron, corresponding to an easier reduction and a less negative reduction potential. jocpr.com The electron-withdrawing -CF3 group significantly lowers the LUMO energy of the quinoxaline system, thereby facilitating its reduction. Computational studies have established a linear correlation between the calculated LUMO energy (or electron affinity) and the experimental reduction potentials for series of quinoxaline derivatives. abechem.com

The oxidation process, conversely, involves the removal of an electron from the HOMO. A higher HOMO energy suggests that an electron is less tightly bound and more easily removed, leading to a lower oxidation potential. jocpr.com The -CF3 group also lowers the HOMO energy, making the molecule more resistant to oxidation and thus increasing its oxidation potential.

The relationship between electronic parameters and redox properties is summarized in the interactive table below.

| Electronic Parameter | Influence of -CF3 Group | Consequence for Redox Behavior |

| HOMO Energy (EHOMO) | Lowered | Oxidation is more difficult (higher oxidation potential). jocpr.com |

| LUMO Energy (ELUMO) | Significantly Lowered | Reduction is easier (less negative reduction potential). jocpr.com |

| HOMO-LUMO Gap (ΔE) | Reduced | Increased electron-accepting ability and overall reactivity. jocpr.comresearchgate.net |

Advanced Academic Research Applications and Material Science Potential of 2 Phenyl 7 Trifluoromethyl Quinoxaline

Applications in Organic Electronics and Advanced Materials

The unique electronic structure of quinoxaline (B1680401) derivatives, characterized by a fusion of benzene (B151609) and pyrazine (B50134) rings, makes them inherently electron-deficient and thus suitable for a variety of applications in organic electronics. nih.gov The functionalization of the quinoxaline core, particularly with moieties like phenyl and trifluoromethyl groups, allows for the precise tuning of their electronic and photophysical properties. nih.govresearchgate.net

Development as Electron-Transporting Materials

Quinoxaline derivatives are recognized as attractive electron-transporting materials (ETMs) due to their inherent electron-deficient nature. nih.gov The structural diversity of quinoxalines allows for the precise customization of their molecular structures, enabling the fine-tuning of their properties for specific applications. nih.gov The presence of the trifluoromethyl group, a strong electron-withdrawing group, in 2-Phenyl-7-(trifluoromethyl)quinoxaline is expected to enhance its electron-accepting capabilities, a crucial characteristic for efficient electron transport. This is further supported by studies on related compounds, such as 6-(trifluoromethyl)quinoxaline (B1305570), which have been utilized as electron acceptors in the development of advanced electronic materials. nih.gov

The electron-deficient nature of the quinoxaline core, augmented by the trifluoromethyl group, leads to a low-lying Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection from the cathode and enhancing electron mobility. Research on similar quinoxaline-based materials has demonstrated their potential in achieving efficient charge transport, a key factor in the performance of organic electronic devices. nih.gov

Utilization in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

Quinoxaline derivatives are widely investigated as fluorescent materials and have found significant applications in Organic Light-Emitting Diodes (OLEDs). nih.govnih.govresearchgate.net Their utility in this field stems from their tunable emission colors, high photoluminescence quantum yields, and good thermal stability. The introduction of different substituents allows for the modulation of the emission wavelength across the visible spectrum. nih.gov For instance, derivatives of 2,3-diphenylquinoxaline (B159395) have been explored as blue emitters in OLEDs. nih.gov

Specifically, trifluoromethyl-substituted quinoxalines have been developed as highly efficient emitters. For example, yellow thermally activated delayed fluorescence (TADF) emitters based on 6-(trifluoromethyl)quinoxaline have been synthesized and demonstrated to have small energy splitting values and long fluorescence lifetimes, indicating efficient TADF processes. nih.gov These materials have shown potential in full-TADF white OLEDs with high efficiency and stable color rendering. nih.gov While specific data for this compound is not available, the known properties of similar compounds suggest its potential as a fluorescent material, possibly exhibiting emission in the blue or green region of the spectrum, making it a candidate for use in OLED displays and lighting.

Integration into Organic Semiconductors

The application of quinoxaline derivatives extends to the field of organic semiconductors, where they have been incorporated into organic thin-film transistors (OTFTs). researchgate.netrsc.org The performance of these devices is highly dependent on the charge carrier mobility of the semiconductor material. The planar and rigid structure of the quinoxaline core, combined with the potential for strong intermolecular interactions, can facilitate efficient charge transport. nih.gov

Research on various quinoxaline-based polymers and small molecules has demonstrated their potential as p-type or n-type semiconductors. researchgate.netnih.gov For example, a novel donor-acceptor polymer incorporating a quinoxaline unit exhibited p-type semiconductor properties with high hole mobility. nih.gov Given the electron-withdrawing nature of the trifluoromethyl group, this compound could potentially exhibit n-type or ambipolar charge transport characteristics, making it a valuable component for complementary logic circuits in organic electronics.

Role in Dye-Sensitized Solar Cells (DSSCs)

Quinoxaline derivatives have shown promise as components in dye-sensitized solar cells (DSSCs), acting as electron-acceptor units or as part of the π-bridge in D-π-A (donor-π-acceptor) sensitizers. jmaterenvironsci.comresearchgate.netcase.eduresearchgate.net Their strong electron-accepting ability facilitates efficient electron injection and charge collection, while their extended conjugation can enhance light absorption across a broad spectrum. nih.gov

Novel quinoxaline-based organic sensitizers have been synthesized and utilized in DSSCs, achieving notable power conversion efficiencies. case.edu The strategic placement of electron-donating and electron-accepting groups on the quinoxaline framework is crucial for optimizing the photovoltaic performance. researchgate.netelsevierpure.com Although specific studies on this compound in DSSCs are not prevalent, its electron-deficient quinoxaline core with the trifluoromethyl group suggests its potential as an effective electron acceptor unit in sensitizer (B1316253) dyes, contributing to efficient charge separation and improved solar cell performance.

Catalytic Applications

Beyond their applications in material science, quinoxaline derivatives have also been explored for their potential in catalysis, particularly as ligands for transition metal complexes.

Design as Ligands for Transition Metal Catalysis

The nitrogen atoms in the pyrazine ring of the quinoxaline scaffold provide excellent coordination sites for transition metals. This has led to the design and synthesis of various quinoxaline-based ligands for use in catalysis. nih.govrsc.org The electronic properties of the quinoxaline ligand can be tuned by the introduction of substituents, which in turn influences the catalytic activity of the resulting metal complex.

A study on a series of 2-phenylquinoxaline (B188063) ligands featuring electron-withdrawing CF3 groups at different positions of the phenyl ring demonstrated their successful use as cyclometalating ligands for platinum(II). researchgate.net These complexes exhibited tunable emission in the visible region and were investigated as photosensitizers in triplet-triplet annihilation energy upconversion. researchgate.net This research highlights the potential of trifluoromethyl-substituted 2-phenylquinoxalines, such as this compound, to serve as ligands in the development of novel transition metal catalysts with tailored photophysical and catalytic properties. The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic structure of the metal center, potentially enhancing its catalytic activity in various organic transformations.

Development of Novel Catalytic Systems

While direct application of this compound as a catalyst is not extensively documented, its structural attributes make it a promising candidate for incorporation into novel catalytic systems, primarily as a ligand. The nitrogen atoms within the quinoxaline ring possess lone pairs of electrons that can coordinate with metal centers, forming stable transition metal complexes.

The presence of the trifluoromethyl (CF3) group at the 7-position significantly influences the electronic properties of the quinoxaline ring system. The CF3 group's strong electron-withdrawing nature can modulate the electron density on the metal center upon coordination, thereby tuning the catalytic activity and selectivity of the resulting complex. This is particularly relevant in fields like cross-coupling reactions, hydrogenation, and oxidation catalysis, where the electronic environment of the metal catalyst is crucial for its performance.

Research on related quinoxaline derivatives has demonstrated their utility as ligands in various catalytic transformations. For instance, quinoxaline-based ligands have been employed in asymmetric catalysis, where their rigid backbone and potential for chiral functionalization can induce high levels of enantioselectivity. The introduction of a trifluoromethyl group, as in this compound, could further enhance catalyst stability and activity by modifying its electronic and steric properties. The development of catalysts from this compound would likely involve its synthesis and subsequent reaction with a metal precursor to form the active catalytic species.

Chemical Probes and Sensing Technologies

The inherent photophysical properties of the quinoxaline scaffold make it an excellent platform for the design of fluorescent chemical probes and sensors. Quinoxaline derivatives often exhibit strong fluorescence, and their emission characteristics can be sensitive to the surrounding chemical environment.

This compound serves as a valuable fluorophore for the development of chemical probes. The design of such probes typically involves a modular approach consisting of three key components: the fluorophore (in this case, the this compound core), a recognition unit (a moiety that selectively interacts with the target analyte), and a linker connecting the two.

The fluorescence of the quinoxaline core can be modulated through various mechanisms upon analyte binding, including Photoinduced Electron Transfer (PeT), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT). The trifluoromethyl group can play a crucial role in tuning the photophysical properties of the probe, such as its quantum yield and Stokes shift, and can also influence the sensitivity and selectivity of the probe towards specific analytes. For example, the electron-withdrawing nature of the CF3 group can enhance the ICT character of the molecule, potentially leading to a more pronounced solvatochromic effect, which is beneficial for sensing applications.

| Probe Design Component | Function | Role of this compound |

| Fluorophore | Emits light upon excitation | The core structure provides the fundamental fluorescent properties. The CF3 group modulates these properties. |

| Recognition Unit | Binds to the target analyte | The quinoxaline scaffold can be functionalized to attach a specific recognition moiety. |

| Linker | Connects the fluorophore and recognition unit | Provides spatial separation and can influence the signaling mechanism. |

The principles underlying the design of fluorescent probes are directly applicable to the development of chemical sensors. Sensors based on this compound could be designed for the detection of a wide range of analytes, including metal ions, anions, and biologically relevant small molecules.

The interaction of the analyte with the recognition site of the sensor would induce a change in the fluorescence signal of the quinoxaline core, allowing for qualitative and quantitative detection. For instance, a sensor for a specific metal ion could be created by incorporating a chelating agent that selectively binds to that ion. Upon binding, the conformation or electronic properties of the sensor molecule would change, leading to a measurable change in its fluorescence intensity or wavelength. The robust chemical nature of the quinoxaline ring and the stability often imparted by fluorination suggest that sensors based on this scaffold could be suitable for applications in various media, including biological systems and environmental monitoring.

Building Blocks for Complex Molecular Architectures

The rigid, planar structure and the potential for functionalization make this compound an excellent building block for the construction of more complex molecular architectures with tailored properties and functions.

In the realm of supramolecular chemistry, non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions are utilized to construct large, well-defined assemblies from smaller molecular components. The aromatic nature of both the phenyl and quinoxaline rings in this compound makes it an ideal candidate for participating in π-π stacking interactions.

Furthermore, the nitrogen atoms of the quinoxaline ring can act as hydrogen bond acceptors, enabling the formation of intricate hydrogen-bonded networks. By strategically modifying the phenyl ring or other positions on the quinoxaline core with additional functional groups, it is possible to program the self-assembly of this molecule into specific supramolecular structures, such as cages, capsules, or extended networks. These supramolecular architectures can have applications in areas such as molecular recognition, encapsulation of guest molecules, and the development of responsive materials. Research on quinoxalinium salts has demonstrated their potential in host-guest chemistry, where they can form complexes with various anions. rsc.org

This compound can be utilized as a monomer in the synthesis of novel polymers with advanced properties. The incorporation of this unit into a polymer backbone can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic and optical properties.

The trifluoromethyl group is particularly beneficial in this context. It can enhance the solubility of the resulting polymers in organic solvents, which is advantageous for processing and device fabrication. Electronically, the CF3 group lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. This is a crucial aspect in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

Several studies have highlighted the use of trifluoromethylated quinoxaline derivatives in the synthesis of conjugated polymers for solar cell applications. These polymers often exhibit improved power conversion efficiencies due to the favorable electronic properties and morphology induced by the trifluoromethylated quinoxaline unit. researchgate.netmdpi.comgist.ac.krrsc.org

Below is a table summarizing the properties of some polymers incorporating trifluoromethylated quinoxaline units, demonstrating their potential in photovoltaic applications.

| Polymer | Donor Unit | Acceptor Unit | Power Conversion Efficiency (PCE) |

| PEhB-FQxCF3 | Benzodithiophene (BDT) | 6,7-difluorinated quinoxaline with trifluoromethylphenyl groups | Not specified |

| PBDTT-DTmFQx | Benzodithiophene (BDTT) | 2,3-bis(3-fluorophenyl)quinoxaline | 6.40% mdpi.com |

| PBCl-MTQF | Benzodithiophene and methoxy-substituted triphenylamine | Fluorine-substituted quinoxaline | 7.48% gist.ac.kr |

Future Horizons: Charting the Course for this compound Research

The novel chemical entity, this compound, stands at the forefront of contemporary chemical science, offering a wealth of opportunities for groundbreaking research and development. The strategic incorporation of a phenyl group and a trifluoromethyl moiety onto the quinoxaline scaffold bestows upon this molecule a unique combination of electronic, steric, and physicochemical properties. As researchers delve deeper into the potential of this compound, several key avenues for future exploration emerge, promising to unlock its full capabilities across a spectrum of scientific and technological domains. This article outlines the future directions and emerging research avenues dedicated to the comprehensive exploration and application of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.